Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate
Overview
Description
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate is a chemical compound that belongs to the class of trifluoromethylpyridines. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. This compound is known for its applications in various fields, including agrochemicals and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an intermediate in the synthesis of herbicides . The compound’s interactions with enzymes such as palladium-catalyzed monoalkoxycarbonylation have been documented . These interactions are crucial for its role in biochemical processes, influencing the synthesis and degradation of other compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, its role in palladium-catalyzed reactions highlights its ability to influence enzyme activity . These molecular interactions are essential for understanding its overall biochemical impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicology of this compound is crucial for its safe application in biochemical and pharmaceutical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s role as an intermediate in the synthesis of other chemicals highlights its importance in metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions is crucial for predicting its distribution and potential effects in biological systems .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its biochemical interactions and overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate typically involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper chloride to form 2,3-dichloro-5-(trifluoromethyl)-pyridine. This intermediate is then reacted with hydrofluoric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of 2-chloro-5-methylpyridine as a starting material. The process includes side-chain chlorination to obtain 2-chloro-5-trichloromethylpyridine, followed by ring chlorination to produce 2,3-dichloro-5-trichloromethylpyridine. The final step involves fluorination with hydrofluoric acid to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in these reactions include copper chloride for diazotization and hydrofluoric acid for fluorination. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its unique physicochemical properties, which enhance its biological activity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its effectiveness as a pesticide or pharmaceutical agent .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: An intermediate in the synthesis of Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate.
Fluazifop-butyl: A trifluoromethylpyridine derivative used as an herbicide.
Fluoropyrimidines: Compounds with similar fluorine-containing groups used in pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of chlorine and trifluoromethyl groups on the pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)4-3(8(11,12)13)2-14-6(10)5(4)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRVJEBAEWKDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147979-43-8 | |
Record name | methyl 2,3-dichloroS-(trifluoromethyl) isonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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